molecular formula C20H20N2O2 B11000941 (1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone

(1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B11000941
M. Wt: 320.4 g/mol
InChI Key: GUQVBACBWYFOHA-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone is a synthetic organic compound that features a unique structure combining an indole moiety with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, a phenylmorpholine derivative can be synthesized by reacting phenylamine with ethylene oxide.

    Coupling Reaction: The final step involves coupling the indole and morpholine derivatives using a suitable coupling reagent such as carbodiimides or phosphonium salts under mild conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The morpholine ring adds to the compound’s versatility, potentially enhancing its bioavailability and stability.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone in biological systems involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-indol-3-yl)(2-phenylmorpholin-4-yl)methanone: Similar structure but with the indole substitution at the 3-position.

    (1-methyl-1H-indol-5-yl)(2-methylmorpholin-4-yl)methanone: Similar structure but with a methyl group on the morpholine ring.

Uniqueness

(1-methyl-1H-indol-5-yl)(2-phenylmorpholin-4-yl)methanone is unique due to the specific positioning of the indole and morpholine rings, which can influence its reactivity and biological activity. The combination of these two moieties in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(1-methylindol-5-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C20H20N2O2/c1-21-10-9-16-13-17(7-8-18(16)21)20(23)22-11-12-24-19(14-22)15-5-3-2-4-6-15/h2-10,13,19H,11-12,14H2,1H3

InChI Key

GUQVBACBWYFOHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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